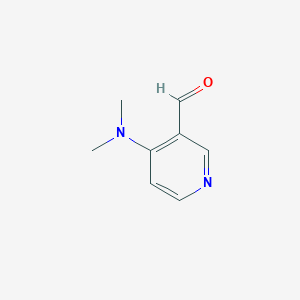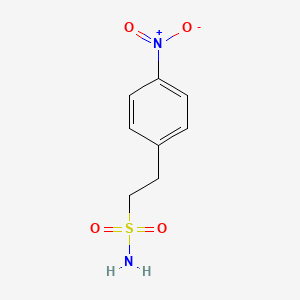
4-(Dimethylamino)nicotinaldehyde
描述
4-(Dimethylamino)nicotinaldehyde is an organic compound with the molecular formula C8H10N2O. It is a derivative of nicotinaldehyde, where the hydrogen atoms on the nitrogen atom are replaced by two methyl groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
作用机制
Target of Action
The primary target of 4-(Dimethylamino)nicotinaldehyde is the nicotinamide adenine dinucleotide (NAD) biosynthesis pathway . NAD is a crucial cofactor in various biological processes, and cancer cells rely heavily on a sufficient amount of NAD to sustain their altered metabolism and proliferation .
Mode of Action
This compound interacts with its targets through a process known as intramolecular charge transfer (ICT) . This process is pivotal in the excited state reaction dynamics in donor-bridge-acceptor systems. The efficacy of such a process can be improved by modifying the extent of π-conjugation, relative orientation/twists of the donor/acceptor entities .
Biochemical Pathways
This compound affects the NAD biosynthesis pathway . It has been identified as a novel precursor of NAD in leukemia cells . This compound replenishes the intracellular NAD level in leukemia cells treated with NAMPT inhibitor APO866 . NAD biosynthesis from this compound depends on NAPRT and occurs via the Preiss–Handler pathway .
Result of Action
The action of this compound results in the replenishment of the intracellular NAD level in leukemia cells . This prevents APO866-induced oxidative stress, mitochondrial dysfunction, and ATP depletion . Thus, it modulates the anti-cancer efficacy of an NAD-lowering agent .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . For instance, the protonation degree of its derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, is significantly impacted by temperature .
生化分析
Biochemical Properties
4-(Dimethylamino)nicotinaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in the NAD biosynthesis pathway. One such enzyme is nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for the conversion of nicotinamide to nicotinamide mononucleotide (NMN). The interaction of this compound with NAMPT can influence the levels of NAD in cells, thereby affecting various metabolic processes . Additionally, this compound can interact with other biomolecules such as proteins and nucleic acids, potentially altering their function and stability.
Cellular Effects
This compound has been shown to have various effects on different types of cells and cellular processes. In leukemia cells, supplementation with this compound can replenish intracellular NAD levels, which are crucial for maintaining cellular metabolism and energy production . This compound can influence cell signaling pathways, such as the p38 MAPK pathway, which is involved in cell growth and apoptosis . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes such as NAMPT, inhibiting or activating their activity . It can also interact with nucleic acids, potentially affecting gene expression by altering the binding of transcription factors to DNA. Additionally, this compound can undergo redox reactions, influencing the cellular redox state and oxidative stress levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound can undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can enhance cellular metabolism and energy production by increasing NAD levels . At high doses, this compound can have toxic effects, potentially leading to cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to NAD biosynthesis. It can be converted to NAD through the Preiss-Handler pathway, which involves the enzymes nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT) . This compound can also influence other metabolic pathways by modulating the activity of key enzymes and altering metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can interact with binding proteins, which can influence its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can be influenced by targeting signals and post-translational modifications, which can direct it to specific organelles. The activity of this compound can vary depending on its subcellular localization, as different compartments have distinct biochemical environments .
准备方法
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)nicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-dimethylaminopyridine with formaldehyde under acidic conditions. Another method includes the condensation of 4-dimethylaminobenzaldehyde with nicotinic acid derivatives.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and distillation to remove impurities.
化学反应分析
Types of Reactions
4-(Dimethylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of this compound.
科学研究应用
4-(Dimethylamino)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but lacks the pyridine ring.
4-(Dimethylamino)cinnamaldehyde: Contains a phenyl ring instead of a pyridine ring.
Nicotinaldehyde: The parent compound without the dimethylamino group.
Uniqueness
4-(Dimethylamino)nicotinaldehyde is unique due to the presence of both the dimethylamino group and the nicotinaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
属性
IUPAC Name |
4-(dimethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-3-4-9-5-7(8)6-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSVPQHBQXBRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90006-87-4 | |
| Record name | 4-(dimethylamino)pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B3300103.png)
![1-(4-bromophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3300114.png)
![1-(4-bromophenyl)-N-(2,6-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3300120.png)
![1-(pyridin-3-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3300127.png)
![N-(3-chlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3300129.png)
![4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B3300138.png)
![3-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B3300150.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B3300155.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide](/img/structure/B3300161.png)

![1-(4-bromophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B3300173.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3300190.png)

